molecular formula C17H16FN5O2 B2372521 N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1428365-60-9

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2372521
CAS No.: 1428365-60-9
M. Wt: 341.346
InChI Key: GWKGVCQKJWVBKU-UHFFFAOYSA-N
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Description

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrazole ring, a pyrimidine ring, and a fluorophenoxy group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the fluorophenoxy group. Common reagents used in these steps include:

    Pyrazole synthesis: Starting materials like 3,5-dimethyl-1H-pyrazole, often synthesized via cyclization reactions.

    Pyrimidine synthesis: Using precursors such as 4-chloropyrimidine, which can be functionalized through nucleophilic substitution reactions.

    Coupling reactions: Employing reagents like palladium catalysts for cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-bromophenoxy)acetamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenoxy group in N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-2-(2-fluorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-11-7-12(2)23(22-11)16-8-15(19-10-20-16)21-17(24)9-25-14-6-4-3-5-13(14)18/h3-8,10H,9H2,1-2H3,(H,19,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKGVCQKJWVBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)COC3=CC=CC=C3F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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